[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-12(6-9(13)14)10-7-4-2-3-5-8(7)17(15,16)11-10/h2-5H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAVGKBCFWUKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854357-50-9 | |
| Record name | 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Synthetic Preparation
The compound is synthesized via nucleophilic substitution of 3-chloro-1,2-benzisothiazole-1,1-dioxide derivatives with appropriate amines. For example:
Reaction Pathway
Conditions
Key Data
| Starting Material | Product Yield | Reaction Time | Reference |
|---|---|---|---|
| 3-Chloro-benzisothiazole dioxide | 65–75% | 2 hours | |
| Glycine ethyl ester | 70% | 3 hours |
Hydrolysis Reactions
The ester derivatives of this compound undergo acid- or base-catalyzed hydrolysis to yield the free carboxylic acid:
Example
Conditions
Kinetic Data
| Substrate | Hydrolysis Rate (k, s⁻¹) | pH Dependence | Reference |
|---|---|---|---|
| Ethyl ester derivative | Acidic (pH 2) |
Nucleophilic Reactions
The benzisothiazole-1,1-dioxide moiety participates in nucleophilic aromatic substitution (NAS) at the 3-position due to electron-withdrawing sulfone groups:
Reactivity Trends
| Nucleophile | Reaction Site | Product Type | Reference |
|---|---|---|---|
| Amines | C3 | Substituted benzisothiazole | |
| Thiols | C3 | Thioether derivatives |
Enzyme Inhibition (Mechanism-Based)
Though primarily a chemical reactivity analysis, structural analogs (e.g., 1,2-benzisothiazol-3-one derivatives) exhibit time-dependent enzyme inhibition via covalent modification:
Proposed Mechanism
-
Initial Binding: Non-covalent interaction with enzyme active site.
-
Covalent Modification: Nucleophilic attack by enzyme residue (e.g., serine) on the benzisothiazole ring, leading to irreversible inhibition .
Kinetic Parameters for Analogs
| Compound | (nM) | (min⁻¹) | Reference |
|---|---|---|---|
| Benzisothiazole-3-one | 52 | 0.12 |
Derivatization for Bioactivity
The carboxylic acid group undergoes esterification or amide coupling to enhance pharmacokinetic properties:
Example Reaction
Applications
-
Targeted delivery via conjugation with biomolecules.
Stability and Degradation
Key Degradation Pathways
-
Hydrolytic Degradation: Predominant in aqueous solutions (pH-dependent).
-
Oxidative Stress: Reacts with ROS (e.g., ) at the sulfone group.
Stability Data
| Condition | Half-Life (Days) | Degradation Products |
|---|---|---|
| pH 7.4 (25°C) | 14 | Ring-opened sulfonic acids |
| pH 2.0 (37°C) | 3 | Hydrolyzed amine |
Comparative Reactivity Table
| Reaction Type | Substrate | Rate Constant | Dominant Mechanism |
|---|---|---|---|
| NAS (Amine) | 3-Chloro-benzisothiazole | Aromatic substitution | |
| Ester Hydrolysis | Methyl ester | Acid-catalyzed | |
| Enzyme Inhibition | Benzisothiazole-3-one analog | Covalent modification |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that it induced apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .
Case Study:
In vitro assays showed that the compound had an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours of treatment, outperforming conventional chemotherapeutics like cisplatin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that it demonstrates activity against various bacterial strains, indicating potential as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Drug Development
The unique structural features of [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid make it a candidate for drug development targeting various diseases. Its ability to interact with biological macromolecules like DNA and proteins positions it as a potential lead compound in the design of new therapeutics.
Molecular Docking Studies:
Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer and microbial resistance pathways. These studies provide insights into the mechanism of action and help in optimizing the pharmacological profile .
Synthesis of Derivatives
The synthesis of this compound and its derivatives has been explored extensively. Researchers have focused on modifying the benzisothiazole moiety to enhance its biological activities and reduce toxicity.
Synthetic Pathways:
Various synthetic routes have been developed to obtain this compound efficiently, including multi-step reactions involving nucleophilic substitutions and cyclization processes .
Mechanism of Action
The mechanism of action of [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Withdrawing Groups : The 1,1-dioxido group in benzisothiazoles enhances electrophilicity but may reduce bioactivity compared to benzisoxazoles, as seen in diuretic studies where SO₂ substitution correlated with lower potency .
- Bioactivity Trends : While benzisothiazolone derivatives (e.g., oxo-acetic acid analogs) are intermediates for antimicrobial agents , the lack of pharmacological data for the target compound highlights a research gap.
Pharmacological Potential and Limitations
- Diuretic Activity : Benzisothiazole 1,1-dioxide derivatives generally show lower diuretic activity than benzisoxazoles, as observed in mouse models . However, the target compound’s unique side chain may mitigate this limitation through alternative mechanisms.
- Challenges : The absence of commercial suppliers and pharmacological data underscores the need for targeted studies to evaluate efficacy, toxicity, and pharmacokinetics.
Biological Activity
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid is a compound with potential biological activities that have been explored in various studies. This article aims to synthesize existing research findings regarding its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C10H10N2O4S
- Molecular Weight : 254.26 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers like 128-44-9 for sodium salt forms.
Antimicrobial Properties
Research indicates that compounds related to benzisothiazole derivatives exhibit antimicrobial activity. A study highlighted that benzisothiazole derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Anticancer Activity
Benzisothiazole derivatives have been investigated for their anticancer properties. For example, a related compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may also exhibit potential as an anticancer agent by targeting cancer cell proliferation and survival mechanisms .
Enzyme Inhibition
Some studies have focused on the enzyme inhibition capabilities of benzisothiazole derivatives. These compounds can act as inhibitors of various enzymes involved in metabolic processes. This activity could lead to therapeutic applications in diseases where enzyme regulation is crucial .
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of several benzisothiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives showed significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This positions this compound as a candidate for further exploration in antimicrobial therapy .
Study 2: Anticancer Effects
In vitro studies on related benzisothiazole compounds demonstrated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This indicates a potential pathway through which this compound could exert anticancer effects .
Research Findings Summary Table
| Property | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus (MIC: 32-128 µg/mL) |
| Anticancer Activity | Induces apoptosis in cancer cell lines via protein regulation |
| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid, and what parameters critically influence yield and purity?
- Methodology : Synthesis typically involves alkylation of 1,2-benzisothiazol-3-amine derivatives with methylamino acetic acid precursors. For example:
- Step 1 : React benzo[d]isothiazol-3(2H)-one with methylamine derivatives under basic conditions (e.g., NaOH) to form the core structure .
- Step 2 : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. Adjusting pH during workup (e.g., pH 1–2) improves crystallization .
- Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Water/DMF mixture | Enhances solubility |
| Temperature | 0–25°C | Minimizes side reactions |
| Base (e.g., NaOH) | 2 equivalents | Ensures deprotonation |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
- Reference :
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and methylamino-acetic acid linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies sulfone (S=O) stretches (~1300–1150 cm) and carboxylic acid (C=O) groups .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software be optimized for resolving the crystal structure of this compound?
- Methodology :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve light atoms (e.g., O, N) .
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Freely refine hydrogen bonds (e.g., O–H distances) from difference Fourier maps .
- Validation : Check for twinning and disorder using PLATON; employ R < 5% for data quality .
Q. What strategies address contradictions in reported biological activities of benzisothiazol derivatives, such as diuretic vs. antimicrobial effects?
- Methodology :
- Structural Reanalysis : Re-examine tautomerism (e.g., corrected a misassigned structure from 1,2-benzisoxazole to benzisothiazole) .
- Functional Assays : Compare activity across standardized models (e.g., saline-loaded mice for diuresis vs. MIC assays for antimicrobial effects) .
Q. How do steric and electronic factors influence regioselectivity in N-alkylation reactions during synthesis?
- Methodology :
- Computational Modeling : DFT calculations predict nucleophilic sites on the benzisothiazol ring .
- Experimental Screening : Vary alkylating agents (e.g., bromoacetate vs. chloroacetamide) and bases (e.g., NaCO vs. EtN) to probe selectivity .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields for benzisothiazol-acetic acid derivatives?
- Methodology :
- Reproduce Conditions : Strictly control solvent purity (e.g., anhydrous DMF) and stoichiometry (e.g., 1:1.15 amine:alkylating agent) .
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted benzo[d]isothiazol-3(2H)-one) .
- Example : A 50% yield discrepancy was traced to pH adjustment timing; delaying acidification reduced premature precipitation .
- Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
